3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate
Description
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate is a synthetic compound featuring an indole core substituted with a (2R)-2-aminopropyl group at the 3-position and a butane-1-sulfonate moiety at the 7-position.
Properties
CAS No. |
820216-39-5 |
|---|---|
Molecular Formula |
C15H22N2O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] butane-1-sulfonate |
InChI |
InChI=1S/C15H22N2O3S/c1-3-4-8-21(18,19)20-14-7-5-6-13-12(9-11(2)16)10-17-15(13)14/h5-7,10-11,17H,3-4,8-9,16H2,1-2H3/t11-/m1/s1 |
InChI Key |
RRAIHBWLTNVURO-LLVKDONJSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N |
Canonical SMILES |
CCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate typically involves several steps. One common method starts with the preparation of the indole ring, followed by the introduction of the aminopropyl group. The final step involves the addition of the butane-1-sulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the indole ring.
Scientific Research Applications
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The aminopropyl group can enhance its binding affinity, while the butane-1-sulfonate group can improve its solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole/Indoline Cores
Several structurally related compounds share the indole or indoline scaffold with substitutions at analogous positions:
- (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate Key features: Indoline core (saturated indole), 7-cyano group, (2R)-2-aminopropyl chain, and a benzoate-succinate ester system. Molecular formula: C₂₆H₃₁N₃O₈; Molecular weight: 513.55 g/mol . Applications: Used as a high-purity reference material in pharmaceutical quality control due to its defined stereochemistry .
- Rafabegron (TAK 677) Key features: Indole-7-yloxyacetic acid backbone, (2R)-2-aminopropyl group, and a 3-chlorophenyl substituent. Molecular formula: C₂₃H₂₇ClN₂O₄; Molecular weight: 430.93 g/mol . Applications: Known as a β3-adrenergic receptor agonist, investigated for conditions like overactive bladder .
- 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-7-carbonitrile Key features: 2,3-dihydroindole core, 7-cyano group, and a benzoyloxypropyl chain. Relevance: Highlights the prevalence of cyano and benzoyl groups in enhancing lipophilicity for membrane penetration .
Functional Group Variations and Physicochemical Properties
Functional groups critically influence solubility, stability, and bioactivity:
- Sulfonate vs. Carboxylate Esters : The target compound’s sulfonate group enhances water solubility compared to the benzoate/succinate esters in , which may improve bioavailability in polar biological environments.
Stereochemical Considerations and Bioactivity
Stereochemistry profoundly affects biological interactions:
- The (2R)-aminopropyl configuration in the target compound mirrors that in Rafabegron , suggesting possible shared receptor-binding mechanisms (e.g., adrenergic receptors).
- In contrast, the (2S,3S)-dihydroxysuccinate enantiomer in exhibits distinct crystallographic packing and solubility compared to the (2R,3R)-form in , underscoring the need for stereochemical precision in drug development.
Table 1: Comparative Analysis of Key Compounds
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